1-Ethylcyclopropane-1-sulfonamide
Overview
Description
1-Ethylcyclopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclopropane ring with an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcyclopropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling reactions, utilizing readily available thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product, with considerations for cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-Ethylcyclopropane-1-sulfonamide has found applications in several areas of scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-ethylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt metabolic pathways and biological processes, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Cyclopropane-1-sulfonamide: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
1-Methylcyclopropane-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Cyclopropane-1-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group, significantly altering its chemical behavior and applications.
Uniqueness: 1-Ethylcyclopropane-1-sulfonamide is unique due to the presence of both the cyclopropane ring and the ethyl substituent, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and a valuable tool in scientific research.
Properties
IUPAC Name |
1-ethylcyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMJRIZSBCDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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